2-(1,2,4-Oxadiazol-3-yl)propan-2-amine
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Overview
Description
2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
Mechanism of Action
Target of Action
This compound belongs to the 1,2,4-oxadiazole class of compounds, which are known to interact with a variety of biological targets
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The exact interaction of this compound with its targets would depend on the specific target and the compound’s chemical structure.
Biochemical Pathways
1,2,4-oxadiazoles have been reported to exhibit anti-infective properties, suggesting they may interact with pathways related to microbial growth and proliferation .
Result of Action
Given the known activities of 1,2,4-oxadiazoles, it is possible that this compound could have effects such as inhibiting microbial growth or modulating cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . This reaction is often carried out in the presence of organic bases such as triethylamine and solvents like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-Oxadiazol-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce various amine derivatives .
Scientific Research Applications
2-(1,2,4-Oxadiazol-3-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, particularly in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,3-Oxadiazole
Uniqueness
2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2,6)4-7-3-9-8-4/h3H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIPXOYOBZPPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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